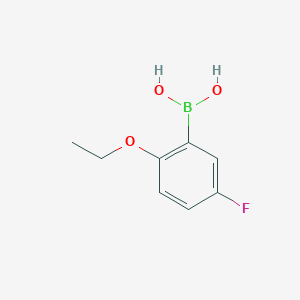

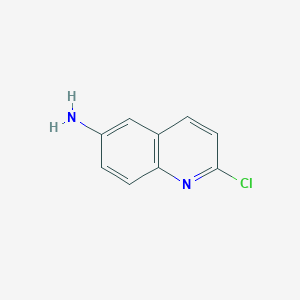

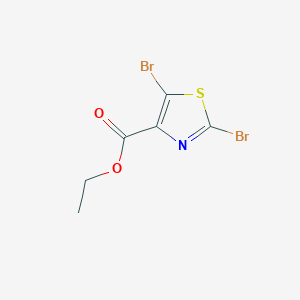

![molecular formula C7H6ClN3 B1591553 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine CAS No. 929074-44-2](/img/structure/B1591553.png)

7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine

Vue d'ensemble

Description

7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine is a beige to light orange solid . It is used as a reagent in the synthesis of purine derived S-adenosylhomocysteine/methylthioadenosine nucleosidase inhibitors which display antimicrobial activity .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been a subject of intense research for numerous decades . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines is significant and has been a subject of various studies . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo a large number of transformations to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

This compound is a beige to light orange solid . More detailed physical and chemical properties might require specific experimental measurements or computational predictions.Applications De Recherche Scientifique

Selective Activation in Organic Synthesis

Selective activation of nucleoside phosphoramidites and the regioselective introduction of a chlorine atom into the imidazo[4,5-b]pyridine nucleus highlight the utility of imidazo pyridine derivatives in organic synthesis. These processes are crucial for the synthesis of oligonucleotide analogues and chloroimidazo[4,5-b]pyridine nucleosides, serving as important precursors for various compounds, including 1-deazaadenosine (Gryaznov & Letsinger, 1992); (Itoh, Ono, Sugawara, & Mizuno, 1982).

Therapeutic Agent Development

Imidazo[1,2-a]pyridine scaffolds are recognized for their broad range of applications in medicinal chemistry, serving as the basis for developing anticancer, antimicrobial, antiviral, and other therapeutic agents. Notable examples include zolimidine and zolpidem, showcasing the scaffold's potential in creating novel therapeutic agents and drug-like chemical libraries (Deep et al., 2016).

Advancements in Photophysical Applications

The development of imidazo[1,5-a]pyridine-based fluorescent probes for liposome models underpins the importance of this scaffold in studying membrane dynamics, hydration, and fluidity. These probes' compact shape and photophysical properties make them suitable candidates for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Pharmacological Insights

The pharmacological properties of imidazo[1,2-a]pyridines have been extensively studied, revealing their potential as enzyme inhibitors, receptor ligands, and anti-infectious agents. This research highlights the growing interest in this scaffold within medicinal chemistry for its diverse therapeutic applications (Enguehard-Gueiffier & Gueiffier, 2007).

Chemical and Electrochemical Studies

The chemical and electrochemical evaluations of imidazo[4,5-b]pyridine derivatives have demonstrated their efficacy in inhibiting mild steel corrosion, highlighting the potential industrial applications of these compounds beyond pharmaceuticals (Saady et al., 2021).

Mécanisme D'action

Mode of Action

Imidazo[4,5-c]pyridine derivatives are known to modulate the functions of receptors or enzymes in living systems . They interact with their targets, leading to changes in cellular function.

Biochemical Pathways

7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine may influence many cellular pathways necessary for the proper functioning of cells . These pathways could include those involved in cancer cell proliferation, pathogen survival, immune system function, and carbohydrate metabolism .

Result of Action

Given the broad bioactivities of imidazo[4,5-c]pyridine derivatives, the compound could potentially have a range of effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

The synthesis of imidazo[4,5-b]pyridines has been a subject of intense research for numerous decades . The collective results of biochemical and biophysical properties foreground their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . The information summarized in various reviews may be useful in the design and development of methods for the synthesis of functional derivatives of imidazopyridines and pyridopyrazines, which are prospective heterocyclic compounds for use in the search for new biologically active substances .

Analyse Biochimique

Biochemical Properties

7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA A receptors, acting as a positive allosteric modulator Additionally, this compound has been found to inhibit certain enzymes involved in carbohydrate metabolism, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a critical role in immune response and inflammation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with GABA A receptors involves binding to a specific site on the receptor, enhancing its activity . Additionally, this compound can inhibit enzymes involved in metabolic pathways, thereby affecting cellular metabolism and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing anxiety and enhancing cognitive function . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination . Additionally, this compound can affect metabolic flux and alter metabolite levels, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide this compound to its site of action . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

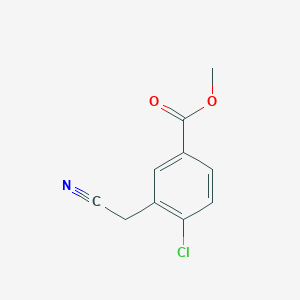

7-chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMFENATKLIWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NC=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590286 | |

| Record name | 7-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929074-44-2 | |

| Record name | 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929074-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.